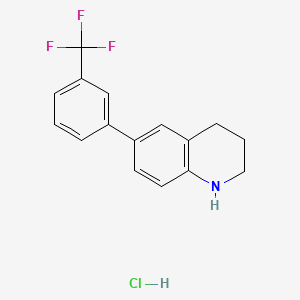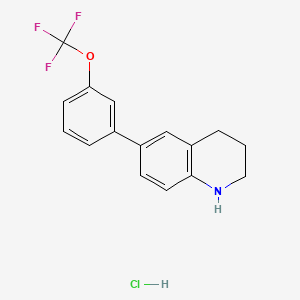![molecular formula C14H12F3NO2 B8213041 4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8213041.png)
4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is a compound that features both methoxy and trifluoromethoxy groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethoxylation reagents, which have been developed to facilitate the incorporation of the trifluoromethoxy group into organic molecules . The reaction conditions often involve the use of strong bases and specific solvents to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group can produce amines.
科学的研究の応用
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- 4-Methoxy-4’-methylbiphenyl
- 4-Methoxy-4’-nitrobiphenyl
- 4-Methoxy-4’-hydroxybiphenyl
Uniqueness
4-Methoxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group, in particular, enhances the compound’s stability and reactivity, making it valuable in various applications.
特性
IUPAC Name |
5-methoxy-2-[4-(trifluoromethoxy)phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-11-6-7-12(13(18)8-11)9-2-4-10(5-3-9)20-14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGDTBYISCXTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Methoxy-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8213014.png)
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8213016.png)
![3'-Chloro-4-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8213018.png)
![4-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8213033.png)


